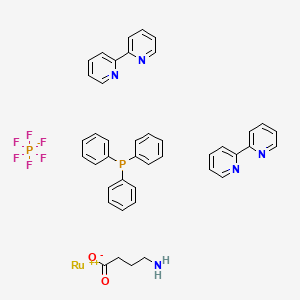

RuBi-GABA

Description

Properties

IUPAC Name |

4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(2+);triphenylphosphane;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.2C10H8N2.C4H9NO2.F6P.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-7(2,3,4,5)6;/h1-15H;2*1-8H;1-3,5H2,(H,6,7);;/q;;;;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFWLLYVSYURHZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39F6N5O2P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of RuBi-GABA Uncaging

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the photolytic release, or "uncaging," of γ-aminobutyric acid (GABA) from the ruthenium-based compound, RuBi-GABA. It details the underlying photochemical mechanism, summarizes key quantitative parameters, provides established experimental protocols, and illustrates the resulting biological signaling pathways.

Core Mechanism of Photorelease

This compound is a caged compound that utilizes a ruthenium-bipyridine-triphenylphosphine complex as a photosensor to render the neurotransmitter GABA temporarily inert.[1][2][3] The uncaging mechanism is predicated on the principles of inorganic photochemistry, specifically the light-induced heterolytic cleavage of a metal-ligand bond.[1][4]

Upon absorption of a photon of appropriate energy (typically in the visible light spectrum), the ruthenium complex transitions to an excited state. This excited state rapidly evolves into a dissociative state, leading to the clean and fast cleavage of the bond between the ruthenium center and the GABA molecule. This single-step photorelease is a key advantage, contributing to faster release kinetics compared to many UV-sensitive organic caging groups. The process releases free, biologically active GABA and the remaining ruthenium complex, often referred to as the "RuBi-cage".

This mechanism is effective for both one-photon excitation using visible light (e.g., 473 nm) and two-photon excitation with near-infrared light (e.g., 800 nm), which allows for enhanced spatial resolution in three dimensions.

Quantitative Photochemical and Pharmacological Properties

The efficiency and utility of a caged compound are defined by several key parameters. This compound and its derivatives are notable for their sensitivity to visible light, which offers greater tissue penetration and reduced phototoxicity compared to UV-sensitive alternatives.

| Parameter | Value | Compound | Notes | Reference(s) |

| Max. Absorption (λ_max) | 447 nm | RuBiGABA-2 | One-photon absorption peak in the visible spectrum. | |

| Molar Absorptivity (ε_max) | 5300 M⁻¹ cm⁻¹ | RuBiGABA-2 | Indicates strong light absorption at the peak wavelength. | |

| Quantum Yield (Φ) | ~0.09 | RuBiGABA-2 | Represents the efficiency of converting absorbed photons into photorelease events. | |

| Effective Uncaging Wavelength | Up to 532 nm | RuBiGABA-2 | Demonstrates a broad action spectrum in the visible range. | |

| Two-Photon Excitation | ~800 nm | This compound | Optimal wavelength for two-photon uncaging experiments. | |

| GABA-A Receptor Antagonism (IC₅₀) | 4.4 mM | This compound | At high concentrations, the caged compound itself can act as a competitive antagonist. |

Experimental Protocols

Protocol for One-Photon Uncaging and Electrophysiological Recording in Brain Slices

This protocol outlines a standard procedure for using this compound to map GABAergic receptors on neurons in acute brain slices.

1. Brain Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved animal care protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 25 dextrose.

-

Cut 300 µm thick coronal or sagittal slices using a vibratome.

-

Allow slices to recover in oxygenated ACSF at 34°C for 30 minutes, then at room temperature for at least 1 hour before use.

2. Solution Preparation and Perfusion:

-

Prepare a stock solution of this compound. For experiments, add this compound to the ACSF to a final concentration of 5-20 µM. Protect the solution from light to prevent premature uncaging.

-

Transfer a recovered slice to the recording chamber of a microscope and continuously perfuse with the oxygenated this compound-containing ACSF.

3. Electrophysiological Recording:

-

Visualize neurons (e.g., cortical layer 2/3 pyramidal cells) using differential interference contrast (DIC) microscopy.

-

Establish a whole-cell patch-clamp recording. The internal pipette solution may contain (in mM): 130 K-gluconate, 4 KCl, 2 NaCl, 10 HEPES, 0.2 EGTA, 4 ATP-Mg, 0.3 GTP-Tris, 14 phosphocreatine-Tris, and a fluorescent dye like Alexa Fluor 594 for cell morphology visualization.

-

Voltage-clamp the neuron at a holding potential away from the chloride reversal potential (e.g., 0 mV) to record outward GABA-A receptor-mediated currents.

4. Photostimulation (Uncaging):

-

Use a light source coupled to the microscope, such as a 473 nm diode-pumped solid-state (DPSS) laser.

-

Focus the laser beam to a small spot (~1 µm) in the plane of the slice, positioned at various locations around the neuron's soma and dendrites.

-

Deliver brief light pulses (e.g., 0.5-5 ms) to trigger local GABA release.

5. Data Acquisition and Analysis:

-

Record the resulting postsynaptic currents (IPSCs).

-

To confirm the currents are mediated by GABA-A receptors, apply a specific antagonist like gabazine (20 µM) to the bath and observe the blockade of the light-evoked response.

-

Map the amplitude of the response as a function of the uncaging location to determine the spatial distribution of functional GABA receptors.

Biological Signaling Pathway and Applications

The primary biological effect of this compound uncaging is the activation of GABAergic receptors, predominantly the ionotropic GABA-A receptors.

-

GABA Binding: Locally photoreleased GABA diffuses across a small volume and binds to postsynaptic GABA-A receptors.

-

Channel Gating: Upon binding, the GABA-A receptor, which is a ligand-gated chloride ion channel, undergoes a conformational change and opens.

-

Ion Flux: This opening allows chloride ions (Cl⁻) to flow across the neuronal membrane, typically into the cell, driven by the electrochemical gradient.

-

Membrane Hyperpolarization: The influx of negatively charged chloride ions makes the membrane potential more negative (hyperpolarization), moving it further from the threshold for firing an action potential.

-

Inhibition: This hyperpolarization results in synaptic inhibition, reducing the neuron's excitability and making it less likely to fire.

This precise spatio-temporal control over neuronal inhibition enables powerful applications, including high-resolution mapping of GABA receptor locations on dendrites and somas, and the functional silencing of specific neurons within a circuit to probe their role in network activity.

References

- 1. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | GABAB Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

The Dawn of Precision Therapeutics: An In-depth Technical Guide to Ruthenium-Based Caged Compounds

For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapy is on the cusp of a new era with the advent of ruthenium-based caged compounds. These innovative molecules offer an unprecedented level of control in the delivery and activation of therapeutic agents, promising highly localized treatment with minimal side effects. This technical guide provides a comprehensive overview of the discovery, development, and core mechanics of these promising compounds, tailored for researchers, scientists, and professionals in drug development.

Ruthenium(II) polypyridyl complexes have emerged as exceptional photosensitizers and caging groups due to their unique photochemical properties.[1] The core principle of this technology lies in the ability to "cage" a biologically active molecule, rendering it inert until its release is triggered by a specific wavelength of light.[2] This light-activated release mechanism allows for precise spatial and temporal control over drug activity, a significant leap forward from conventional systemic drug administration.[2][3]

Mechanism of Photorelease: A Light-Switch for Therapeutic Action

The photorelease mechanism of ruthenium-based caged compounds is a finely tuned process initiated by the absorption of a photon. This elevates the complex from its ground state to a singlet metal-to-ligand charge transfer (¹MLCT) excited state. Following a rapid intersystem crossing to a longer-lived triplet MLCT (³MLCT) state, the complex can access a dissociative triplet metal-centered (³MC) state.[1] Population of this ³MC state weakens the bond between the ruthenium center and the caged ligand, leading to its dissociation and replacement by a solvent molecule, typically water. This process, known as photosubstitution, is remarkably clean and efficient, often occurring on the nanosecond timescale. The modular nature of ruthenium complexes allows for the tuning of their light-absorption properties, enabling activation by visible or even near-infrared (NIR) light, which offers deeper tissue penetration.

Quantitative Photochemical Data

The efficacy of a ruthenium-caged compound is determined by several key photochemical parameters. These include the maximum absorption wavelength (λmax), the molar extinction coefficient (ε) at that wavelength, and the photolysis quantum yield (Φ), which represents the efficiency of the photorelease process. For applications involving deep tissue penetration, the two-photon absorption (TPA) cross-section (σ₂) is also a critical parameter.

| Compound Class | Caged Ligand (L) | λmax (nm) | ε (M⁻¹cm⁻¹) | Φ (Quantum Yield) | Two-Photon Uncaging | Reference |

| [Ru(bpy)₂(L)Cl]⁺ | Pyridine | 488 | ~5,000 | 0.04 | Yes | |

| [Ru(bpy)₂(L)₂]²⁺ | Glutamate | 450 | ~6,000 | 0.09 | Yes | |

| [Ru(bpy)₂(L)₂]²⁺ | 4-Aminopyridine | 460 | ~7,000 | 0.03 | Yes | |

| [Ru(baptpy)(L)]²⁺ | Various Anticancer Drugs | 625-730 | N/A | 0.005-0.10 | N/A |

Note: "bpy" is 2,2'-bipyridine; "py" is pyridine; "baptpy" is N⁶,N⁶″-di(pyridin-2-yl)-[2,2′:6′,2″-terpyridine]-6,6″-diamine. Values can vary based on the specific ligand, solvent, and experimental conditions.

Experimental Protocols

General Synthesis of a Ruthenium-Based Caged Compound

This protocol is a generalized procedure based on the synthesis of complexes like cis-[Ru(bpy)₂(L)Cl]Cl and should be performed under filtered or red light to prevent premature photolysis.

-

Precursor Synthesis : A suitable precursor, such as cis-[Ru(bpy)₂Cl₂], is synthesized from RuCl₃·xH₂O and 2,2'-bipyridine in a high-boiling point solvent like dimethylformamide (DMF).

-

Ligand Exchange Reaction : The precursor is dissolved in an appropriate solvent mixture (e.g., acetone/water). The ligand to be caged is then added in excess, and the reaction mixture is heated to facilitate the exchange of a chloride ligand with the target molecule.

-

Purification : The resulting crude product is purified using techniques such as column chromatography on alumina or silica gel to isolate the desired caged compound.

-

Characterization : The final product is characterized using standard analytical methods, including ¹H NMR spectroscopy, mass spectrometry, and UV-Vis absorption spectroscopy to confirm its identity and purity.

Determination of Photolysis Quantum Yield (Φ)

The quantum yield is a critical measure of the efficiency of the photorelease. It is determined by comparing the rate of photoproduct formation of the sample to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.

-

Sample Preparation : Two solutions with identical absorbance at the irradiation wavelength (λirr) are prepared: one of the ruthenium-caged compound and one of a chemical actinometer (e.g., ferrioxalate). The absorbance is typically kept low (<0.1) to ensure uniform light absorption.

-

Irradiation : Both solutions are irradiated under identical conditions using a laser or a lamp with a monochromator.

-

Analysis : The rate of photoproduct formation for both the sample and the actinometer is monitored over time using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation : The quantum yield of the sample (Φsample) is calculated using the equation: Φsample = Φact * (ksample / kact), where Φact is the known quantum yield of the actinometer, and ksample and kact are the rates of photoproduct formation for the sample and actinometer, respectively.

Applications in Photodynamic Therapy (PDT) and Photoactivated Chemotherapy (PACT)

Ruthenium-based compounds are being extensively investigated as photosensitizers for Photodynamic Therapy (PDT) and as prodrugs for Photoactivated Chemotherapy (PACT). In PDT, the excited ruthenium complex transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS) that induce cell death. In PACT, the light-induced release of a cytotoxic ligand is the primary mechanism of action. This dual functionality opens up exciting possibilities for combination therapies. One notable example is the Ru(II) complex TLD1433, which has advanced to Phase 2 clinical trials for the treatment of non-invasive bladder cancer.

Signaling Pathways and Cellular Response

The cytotoxic effects of activated ruthenium compounds can trigger various cellular signaling pathways. For instance, some ruthenium complexes have been shown to interact with histones, leading to epigenetic modifications and impacting pathways distinct from those affected by traditional platinum-based drugs like cisplatin. While cisplatin preferentially triggers p53 and folate biosynthesis pathways, certain ruthenium complexes induce endoplasmic reticulum (ER) stress and trans-sulfuration pathways. Understanding these differential mechanisms is crucial for designing more effective and selective anticancer therapies.

Future Directions and Conclusion

The development of ruthenium-based caged compounds represents a paradigm shift in the design of targeted therapies. The ability to precisely control the activation of therapeutic agents opens up new avenues for treating a wide range of diseases, particularly cancer. Future research will likely focus on the development of new caging groups with improved photophysical properties, such as longer activation wavelengths for deeper tissue penetration and higher quantum yields for increased efficiency. Furthermore, the exploration of novel drug combinations and the elucidation of the intricate cellular responses to these compounds will be critical for their successful translation into the clinic. The continued innovation in this field holds the promise of delivering safer and more effective treatments for patients worldwide.

References

An In-depth Technical Guide to Photolabile Protecting Groups for GABA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photolabile protecting groups (PPGs), or "caged" compounds, for γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The light-mediated release of GABA from these inert precursors offers unparalleled spatiotemporal control, enabling precise investigation of inhibitory circuits and the development of novel therapeutic strategies.

Core Concepts of Photolabile Protecting Groups for GABA

Photolabile protecting groups are chemical moieties that can be attached to a bioactive molecule, such as GABA, rendering it temporarily inactive. The protecting group is designed to be cleaved upon exposure to light of a specific wavelength, thereby releasing the active molecule in a controlled manner. This "uncaging" process allows for the precise delivery of GABA to specific cells or subcellular compartments, mimicking synaptic transmission with high fidelity.[1]

The ideal caged GABA compound should possess several key characteristics:

-

High Photolysis Efficiency: A high quantum yield (Φ) and/or two-photon uncaging cross-section (δu) to ensure efficient release of GABA with minimal light exposure, thus reducing potential phototoxicity.[1]

-

Wavelength Specificity: Absorbance at wavelengths that are not readily absorbed by biological tissues to allow for deeper tissue penetration and minimize off-target effects. Two-photon excitation, which utilizes near-infrared light, is particularly advantageous in this regard.

-

Biological Inertness: The caged compound should not exhibit any biological activity before photolysis, ensuring that any observed effects are solely due to the photoreleased GABA.

-

Solubility and Stability: The compound must be soluble and stable in physiological solutions to be of practical use in biological experiments.

Quantitative Comparison of Photolabile Protecting Groups for GABA

The selection of an appropriate PPG for a specific application depends on a careful consideration of its photophysical properties. The following table summarizes the key quantitative data for several commonly used and recently developed caged GABA compounds.

| Photolabile Protecting Group | One-Photon Max. Absorption (λmax) | One-Photon Quantum Yield (Φ) | Two-Photon Max. Absorption (λmax) | Two-Photon Uncaging Cross-section (δu) | Reference(s) |

| CDNI-GABA | ~350 nm | 0.6 | ~720 nm | High efficiency reported | [2] |

| DEAC450-GABA | ~450 nm | 0.39 | ~900 nm | Relatively inactive at 720 nm | [3] |

| N-DCAC-GABA | ~400 nm | ~0.05 | ~830 nm | 0.3 (relative 2P action cross-section) | [4] |

| DPNI-GABA | Not specified | Not specified | Not specified | Low receptor antagonism | |

| RuBi-GABA | Visible light | High quantum yield reported | Not typically used for 2P | Not applicable | |

| iDMPO-DNI-GABA | Not specified | Not specified | 700-760 nm | High efficiency reported | |

| bis-CNB-GABA | 262 nm | 0.15 (O-position), 0.032 (N-position) | Not specified | Chemical two-photon effect | |

| MNI-GABA | 336 nm | 0.065-0.085 | ~730 nm | 0.06 GM | |

| BC204 | 300-400 nm | Not specified | Not applicable | Not applicable |

Experimental Methodologies: A General Overview

The application of caged GABA in research typically involves a series of well-defined steps, from the preparation of the biological sample to the analysis of the physiological response. While specific protocols will vary depending on the experimental goals and the chosen caged compound, the following provides a general workflow for a typical uncaging experiment in brain slices.

Preparation of Brain Slices and Caged GABA Solution

Acute brain slices are prepared from the desired brain region of an animal model. The slices are maintained in an artificial cerebrospinal fluid (aCSF) solution that is continuously oxygenated. The caged GABA compound is dissolved in the aCSF to the desired final concentration. It is crucial to protect the caged GABA solution from light to prevent premature uncaging.

Electrophysiological Recording

A target neuron within the brain slice is identified for recording. Whole-cell patch-clamp is a common technique used to record the electrical activity of the neuron. This allows for the precise measurement of changes in membrane potential or current in response to the photoreleased GABA.

Photolysis of Caged GABA

A light source, such as a laser or a high-power LED, is focused on the desired area of the neuron, for example, a specific dendrite or the soma. The wavelength of the light is chosen to match the absorption maximum of the caged GABA compound. For two-photon uncaging, a pulsed near-infrared laser is used. The duration and intensity of the light pulse are carefully controlled to release a specific amount of GABA.

Data Acquisition and Analysis

The electrophysiological response of the neuron to the uncaged GABA is recorded. This may include changes in membrane potential (inhibitory postsynaptic potentials, IPSPs) or membrane current (inhibitory postsynaptic currents, IPSCs). The amplitude, kinetics, and spatial distribution of these responses are then analyzed to understand the function of GABAergic synapses and receptors.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the GABAergic signaling pathway and a typical experimental workflow for GABA uncaging.

Conclusion

Photolabile protecting groups for GABA are invaluable tools for the precise investigation of inhibitory neurotransmission. The continued development of novel caged compounds with improved photophysical and pharmacological properties will undoubtedly lead to new insights into the complex workings of the brain and pave the way for innovative therapeutic interventions for neurological and psychiatric disorders. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers embarking on studies utilizing this powerful technology.

References

- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: RuBi-GABA and the Landscape of Caged GABA Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control of neuronal activity is paramount for dissecting the intricate circuitry of the brain and developing targeted therapeutics. Caged compounds, molecules whose biological activity is masked by a photolabile protecting group, have emerged as indispensable tools in this endeavor. Upon illumination with a specific wavelength of light, the "cage" is removed, liberating the active molecule and enabling researchers to probe neuronal function with unparalleled precision. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, has been a major focus of caging technology. This technical guide provides an in-depth comparison of RuBi-GABA, a visible light-sensitive caged GABA compound, with other prominent caged GABA analogs. We will delve into their quantitative properties, experimental applications, and the underlying signaling pathways.

Quantitative Comparison of Caged GABA Compounds

The efficacy of a caged compound is determined by several key photophysical and photochemical parameters. These include the quantum yield (Φ), which represents the efficiency of photorelease upon photon absorption, the one-photon absorption maximum (λmax), and the two-photon cross-section (σ2p), a measure of the efficiency of simultaneous absorption of two lower-energy photons. The following tables summarize the available quantitative data for this compound and other commonly used caged GABA compounds.

| Compound | One-Photon Wavelength (λmax) | Quantum Yield (Φ) | Two-Photon Uncaging Wavelength | Two-Photon Cross-Section (σ2p) | Key Features |

| This compound | ~450 nm[1] | ~0.04-0.08 | 720-800 nm | ~0.2 GM at 800 nm | Excitable with visible light, offering deeper tissue penetration and reduced phototoxicity compared to UV-sensitive compounds.[1][2][3] |

| CDNI-GABA | ~350 nm | 0.05 | 720 nm | 0.05 GM at 720 nm | Well-suited for two-photon uncaging with good spatial resolution.[4] |

| DEAC450-GABA | ~450 nm | 0.39 | 900 nm | Data not available | High quantum yield and can be used for wavelength-selective uncaging in combination with other compounds. |

| iDMPO-DNI-GABA | Data not available | Data not available | 700-760 nm | High (exact value not specified) | Designed for high two-photon efficiency and excellent pharmacological behavior. |

Note: Two-photon cross-section values can vary depending on the measurement conditions. GM = Goeppert-Mayer units.

Signaling Pathways and Experimental Workflows

The uncaging of GABA leads to the activation of GABAergic signaling pathways, primarily through the activation of GABA-A and GABA-B receptors.

Caption: GABAergic signaling pathway initiated by the release of GABA.

A typical experimental workflow for utilizing caged GABA compounds involves several key stages, from the preparation of brain tissue to the electrophysiological recording and uncaging of GABA.

References

- 1. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

RuBi-GABA: A Technical Guide for Neuroscientists

An In-depth Whitepaper on the Core Principles, Applications, and Methodologies of a Visible-Light Activated GABA Caged Compound

For researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine-GABA), a powerful tool for the precise spatiotemporal control of GABAergic inhibition in neural circuits. This document details the photophysical properties, experimental protocols, and underlying signaling pathways associated with this compound, facilitating its effective implementation in neurobiological research.

Core Concepts of this compound

This compound is a caged compound that sequesters the inhibitory neurotransmitter GABA, rendering it biologically inactive until it is released by visible light.[1][2] This "uncaging" process allows for highly localized and temporally precise activation of GABA receptors, mimicking synaptic transmission with remarkable fidelity. Unlike traditional UV-light sensitive caged compounds, this compound offers several key advantages:

-

Visible Light Excitation: this compound is activated by blue light (typically around 473 nm), which provides deeper tissue penetration and is less phototoxic than UV light.[1][2]

-

Faster Photorelease Kinetics: The inorganic ruthenium-based caging group allows for a rapid, single-photochemical step release of GABA, enabling the study of fast inhibitory processes.[1]

-

High Quantum Yield: this compound exhibits a higher quantum yield compared to many previous generations of caged GABA, meaning less light energy is required for effective uncaging.

-

Excellent Spatial Resolution: The use of focused light allows for the activation of GABA receptors on subcellular compartments, such as specific dendritic spines or axonal segments.

Quantitative Data Presentation

The photophysical and pharmacological properties of this compound and its variants are summarized below. These values are critical for designing and calibrating uncaging experiments.

| Property | Value | Notes |

| Excitation Wavelength (One-Photon) | ~473 nm | Efficient uncaging is achieved with blue laser light. |

| Quantum Yield (Φ) | ~0.09 (for RuBiGABA-2) | A higher quantum yield indicates more efficient GABA release per absorbed photon. |

| Molar Extinction Coefficient (ε) | 5300 M⁻¹cm⁻¹ at 447 nm (for RuBiGABA-2) | This value is crucial for calculating the amount of light absorbed by the compound. |

| Effective Concentration (in vitro) | 5 - 20 µM | Typical concentration for bath application or inclusion in patch pipette solution. |

| Receptor Specificity | Primarily GABA-A receptors | Induces chloride-mediated inhibitory postsynaptic currents. |

| Side Effects | No detectable effect on endogenous GABAergic or glutamatergic transmission at effective concentrations. | At higher concentrations (>20 µM), some antagonistic effects on GABA receptors have been noted. |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. Below are protocols for two common experimental paradigms: bath application for brain slice electrophysiology and intrapipette application for cell-attached recordings.

Bath Application for Whole-Cell Electrophysiology in Brain Slices

This protocol is designed for mapping GABA receptor distribution and for the optical silencing of neuronal activity.

a. Slice Preparation:

-

Prepare acute brain slices (e.g., from mouse visual cortex) of 300 µm thickness using a vibratome.

-

Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.

b. Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.

-

Establish whole-cell voltage-clamp recordings from the neuron of interest (e.g., layer 2/3 pyramidal cells).

-

Use a cesium-based intracellular solution to isolate GABA-A receptor-mediated currents.

c. This compound Application:

-

Add this compound to the perfusion solution to a final concentration of 5 µM.

-

Allow the slice to incubate in the this compound containing aCSF for at least 10 minutes before starting uncaging experiments.

d. Uncaging Procedure:

-

Use a blue laser (e.g., 473 nm) coupled to the microscope objective.

-

Focus the laser spot on the desired location (e.g., soma, dendrite).

-

Deliver brief laser pulses (0.5 - 5 ms) to uncage GABA. The laser power should be adjusted to elicit physiological responses (e.g., 5-30 mW at the sample).

-

Record the resulting inhibitory postsynaptic currents (IPSCs).

Intrapipette Application for Cell-Attached Recordings

This non-invasive technique is suitable for studying the polarity of GABAergic responses in immature neurons.

a. Pipette Solution:

-

Prepare a patch pipette solution containing 20 µM this compound.

b. Recording and Uncaging:

-

Approach a neuron and form a high-resistance (gigaohm) seal in the cell-attached configuration.

-

Position an optic fiber close to the tip of the patch pipette to deliver the uncaging light.

-

Deliver a laser pulse through the optic fiber to uncage GABA within the pipette tip, activating GABA-A receptors in the patched membrane.

-

Record the single-channel or macroscopic currents flowing through the GABA-A receptors.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures can greatly aid in understanding and implementing this compound experiments.

Caption: this compound uncaging and GABA-A receptor signaling pathway.

Caption: A typical experimental workflow for this compound uncaging in brain slices.

Conclusion

This compound has emerged as an invaluable tool in neuroscience, offering a means to dissect the function of inhibitory circuits with unprecedented precision. Its favorable photophysical properties and ease of use make it accessible to a wide range of researchers. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can effectively leverage this compound to advance our understanding of the brain's complex inhibitory landscape.

References

A Technical Guide to Preliminary Studies on RuBi-GABA for Neuronal Silencing

Introduction: The precise control of neuronal activity is fundamental to understanding the complexities of neural circuits. Optogenetics has provided a powerful toolkit for this purpose, with caged compounds emerging as a key technology for the spatiotemporally precise release of neurotransmitters. RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine caged GABA) is a novel caged compound that facilitates the optical silencing of neurons. A significant advantage of this compound is its sensitivity to visible light, which offers deeper tissue penetration, reduced phototoxicity, and faster photorelease kinetics compared to traditional UV-sensitive compounds[1][2][3]. This guide provides an in-depth overview of the preliminary studies utilizing this compound, focusing on its mechanism, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Core Mechanism of this compound-Mediated Neuronal Silencing

The principle behind this compound is the temporary inactivation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by a photolabile "cage"[1]. In its caged form, this compound is biologically inert. Upon illumination with visible light (typically in the blue-green spectrum), the ruthenium-based cage undergoes a photochemical reaction, rapidly releasing active GABA[4].

The released GABA diffuses across the synaptic cleft and binds to postsynaptic GABA receptors, primarily GABA-A receptors. GABA-A receptors are ionotropic receptors that form a chloride ion channel. The binding of GABA opens these channels, leading to an influx of negatively charged chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuronal membrane, increasing the threshold required to fire an action potential. This process, known as shunting inhibition, effectively silences the neuron's activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from preliminary studies on this compound and related compounds.

Table 1: Properties and Application of this compound

| Parameter | Value / Description | Source(s) |

|---|---|---|

| Excitation Type | One-photon (visible light) | |

| Excitation Wavelength | Blue-green spectrum | |

| Effective Concentration | Low micromolar range (e.g., 10.8 µM) | |

| Pharmacological Effects | No detectable side effects on endogenous GABAergic or glutamatergic transmission at effective uncaging concentrations. | |

| Key Advantages | Greater tissue penetration, less phototoxicity, and faster photorelease kinetics compared to UV-sensitive compounds. |

| Two-Photon Uncaging | Inefficient; requires very high concentrations which can be toxic. Popular for one-photon uncaging in two-color experiments. | |

Table 2: Comparative Analysis of Caged Compounds

| Compound | Excitation | Typical Concentration | Effect on GABAergic IPSCs | Source(s) |

|---|---|---|---|---|

| This compound | Visible Light (1-Photon) | ~10 µM | No significant effect at uncaging concentrations. | |

| RuBi-Glutamate | Visible Light / 800 nm (2-Photon) | 300 µM | Significant reduction (~50%). | |

| MNI-Glutamate | UV Light / 720 nm (2-Photon) | 2.5 - 5 mM | Pronounced reduction (~83% at 300 µM, ~97% at 2.5 mM). |

| CDNI-GABA | UV Light / 720 nm (2-Photon) | Not specified | Used for effective 2-photon uncaging of GABA. | |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon preliminary findings. Below is a synthesized protocol for neuronal silencing in brain slices using this compound, based on descriptions in the cited literature.

1. Brain Slice Preparation:

-

Animal Model: Typically, experiments are performed on acute brain slices from mice or rats.

-

Anesthesia and Perfusion: The animal is deeply anesthetized and transcardially perfused with ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF). A common ACSF composition is (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, and 25 glucose.

-

Slicing: The brain is rapidly removed and sectioned into 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated ACSF.

-

Recovery: Slices are allowed to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, followed by storage at room temperature until use.

2. Electrophysiological Recording:

-

Setup: Slices are transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated ACSF.

-

Cell Identification: Pyramidal neurons in the desired brain region (e.g., neocortex, hippocampus) are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-Cell Patch-Clamp: Whole-cell recordings are established from target neurons. The internal pipette solution typically contains (in mM): 135 K-gluconate, 10 HEPES, 10 Na-phosphocreatine, 4 KCl, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3). A fluorescent dye (e.g., Alexa Fluor 594) can be included to visualize cell morphology.

-

Data Acquisition: Recordings are made using a patch-clamp amplifier. Data is filtered, digitized, and acquired using appropriate software. Neurons are held in current-clamp mode to monitor action potential firing or in voltage-clamp mode to measure GABA-A receptor-mediated currents.

3. This compound Uncaging:

-

Application: this compound is bath-applied to the slice at a concentration sufficient for effective uncaging (e.g., 10-20 µM).

-

Light Source: A laser (e.g., Argon-ion) or a high-power LED coupled to the microscope's optical path is used. For two-color experiments, multiple lasers with fast switching (e.g., via acousto-optical modulators) are employed.

-

Photostimulation: Brief pulses of visible light (e.g., 488 nm) are delivered to a small spot (~5-10 µm diameter) near the recorded neuron's soma or dendrites. The laser power and pulse duration are adjusted to elicit a measurable inhibitory postsynaptic current (IPSC) or potential (IPSP) without causing photodamage.

-

Silencing Protocol: To demonstrate neuronal silencing, action potentials are first elicited in the neuron via current injection through the patch pipette. Then, a light pulse to uncage this compound is delivered just before or during the current injection to show the prevention of action potential firing.

Advanced Application: Two-Color Uncaging

A powerful application of this compound is its use in "two-color" or "two-modality" uncaging experiments, which allow for the independent activation of excitatory and inhibitory pathways. Because this compound is efficiently uncaged by one-photon visible light and is relatively insensitive to two-photon excitation at wavelengths used for other caged compounds (like 720 nm), it can be paired with a UV-sensitive, two-photon excitable caged glutamate (e.g., MNI-Glu or CDNI-Glu). This allows researchers to selectively inhibit a neuron with a flash of blue light (uncaging this compound) and then excite the same or a nearby neuron with a focused pulse of infrared light (uncaging a caged glutamate), providing a sophisticated method for dissecting circuit function.

References

- 1. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (3400) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of RuBi-GABA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RuBi-GABA, a ruthenium-based caged compound for the photoactivated release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). We delve into its synthesis, photophysical properties, and diverse applications in neuroscience research. This document offers detailed experimental protocols for its use in seizure termination, GABA receptor mapping, and optical silencing of neurons. Furthermore, we explore the formulation of this compound into hydrogels for localized delivery. The information is presented to facilitate the adoption and advancement of this powerful tool in neuroscience and drug development.

Introduction

This compound (Ruthenium-bipyridine-triphenylphosphine-caged GABA) is a photolabile compound that allows for the precise spatiotemporal control of GABA release upon illumination with visible light.[1] This capability addresses a significant challenge in neuroscience: the ability to mimic the fast, localized nature of synaptic transmission. Unlike traditional methods of GABA application, this compound offers non-invasive, targeted delivery with high temporal resolution, making it an invaluable tool for studying inhibitory circuits, neuronal excitability, and pathological conditions like epilepsy.[2][3] Its excitation by visible light provides advantages over UV-sensitive caged compounds, including greater tissue penetration and reduced phototoxicity.[3][4]

Core Properties of this compound

The utility of this compound stems from its unique chemical and photophysical characteristics. A hydrophilic version, RuBiGABA-2, has been developed for enhanced solubility and biocompatibility.

Chemical Structure and Synthesis

This compound consists of a ruthenium metal center coordinated to bipyridine and triphenylphosphine ligands, with GABA attached through a photolabile bond. A hydrophilic variant, RuBiGABA-2, has been synthesized in a simple one-pot reaction, enhancing its utility in biological systems.

Synthesis of RuBiGABA-2 (Conceptual Protocol): While the detailed experimental protocol requires access to the full publication by Filevich and Etchenique (2013), the one-pot synthesis would generally involve the reaction of a suitable ruthenium-bipyridine precursor with a protected GABA derivative and a phosphine ligand in an appropriate solvent. The reaction would proceed to form the caged compound, which would then be purified and characterized.

Photophysical Properties

The key feature of this compound and its derivatives is their ability to be "uncaged" by visible light, typically in the blue-green spectrum. The photophysical properties of RuBiGABA-2 are summarized in the table below.

| Property | Value | Reference |

| Maximum Absorption (λmax) | 447 nm | |

| Molar Absorptivity (ε) at λmax | 5300 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.09 |

Applications in Neuroscience

This compound has emerged as a versatile tool for a range of applications in neuroscience research, from fundamental studies of synaptic function to preclinical investigations of neurological disorders.

In Vivo Seizure Termination

A significant application of this compound is in the rapid termination of seizures. Studies in rat models of acute seizures have demonstrated that localized photolysis of this compound can effectively and quickly stop seizure activity.

Experimental Protocol: In Vivo Seizure Termination in a Rat Model

-

Animal Model: Induce acute focal seizures in anesthetized rats using 4-aminopyridine (4-AP).

-

Surgical Preparation: Create a cranial window over the motor cortex and place recording electrodes to monitor electroencephalographic (EEG) activity.

-

This compound Application: Create a reservoir around the cranial window and fill it with a solution of this compound in artificial cerebrospinal fluid (aCSF).

-

Photostimulation: Implant an optical fiber connected to a blue laser (e.g., 473 nm) into the neocortex at the site of 4-AP injection.

-

Uncaging: Upon seizure onset, trigger the laser to deliver a controlled light pulse to uncage GABA.

Quantitative Data from In Vivo Seizure Termination Studies:

| This compound Concentration (mM) | Light Intensity (mW) | Light Duration (s) | Seizure Duration (s) (Mean ± SD) | Reference |

| 0.1 | 15 | 30 | 67.25 ± 3.57 | |

| 0.1 | 20 | 30 | 75.33 ± 10.48 | |

| 0.2 | 10 | 30 | 31.00 ± 6.05 | |

| 0.2 | 15 | 30 | 20.86 ± 7.20 |

GABA Receptor Mapping

The precise spatial control of GABA release from this compound allows for the detailed mapping of GABA receptor distribution on neuronal membranes.

Experimental Protocol: GABA Receptor Mapping in Brain Slices

-

Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or neocortex) from rodents.

-

Recording Setup: Perform whole-cell patch-clamp recordings from neurons of interest.

-

This compound Perfusion: Bath-apply this compound in aCSF.

-

Photostimulation: Use a focused light source (e.g., a laser coupled to a microscope) to deliver brief pulses of light to specific locations on the neuron's soma and dendrites.

-

Data Acquisition: Record the resulting inhibitory postsynaptic currents (IPSCs) to map the functional GABA receptors.

Optical Silencing of Neurons

By activating inhibitory GABA receptors, this compound can be used to silence neuronal activity with high temporal precision, providing a powerful method to investigate the role of specific neurons in neural circuits.

Advanced Formulation: this compound Hydrogels

For sustained and localized delivery, this compound can be encapsulated in a supramolecular hydrogel. This approach is particularly promising for therapeutic applications, such as the long-term control of focal epilepsy.

Protocol for Supramolecular Hydrogel Formation (Generalized)

A supramolecular hydrogel for this compound delivery can be formed using a self-assembling peptide, such as Nap-KY-pF, and an enzyme like alkaline phosphatase (ALP).

-

Component Preparation: Prepare sterile solutions of the peptide precursor (e.g., phosphorylated Nap-KY-pF) and this compound.

-

Mixing: Combine the peptide and this compound solutions.

-

Initiation of Gelation: Add alkaline phosphatase to the mixture. The enzyme will dephosphorylate the peptide precursor, triggering its self-assembly into a hydrogel that entraps the this compound.

-

Application: The resulting hydrogel can be injected in vivo for localized and sustained release of this compound upon photostimulation.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vivo Seizure Termination

Caption: Workflow for in vivo seizure termination using this compound.

Logical Relationship for Hydrogel Formulation

Caption: Logical steps in this compound hydrogel formation.

Conclusion

This compound and its derivatives represent a significant advancement in the field of neuroscience, offering unprecedented control over inhibitory signaling. This technical guide provides a foundational understanding and practical protocols for researchers to harness the potential of this technology. The continued exploration of this compound's applications, particularly in advanced formulations like hydrogels, holds great promise for both fundamental research and the development of novel therapeutic strategies for neurological disorders.

References

Methodological & Application

Application Notes and Protocols for RuBi-GABA in Brain Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine-caged-GABA) is a photolabile-caged compound that allows for the precise spatiotemporal release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) upon illumination with visible light. This property makes it a valuable tool in neuroscience research, particularly in the field of brain slice electrophysiology, for studying inhibitory circuits, synaptic plasticity, and neuronal network dynamics with high precision. Unlike UV-sensitive caged compounds, this compound's excitation spectrum in the visible range offers deeper tissue penetration, reduced phototoxicity, and the convenience of using readily available and less expensive light sources.[1][2]

These application notes provide a comprehensive guide to the use of this compound in brain slice electrophysiology, covering its photochemical properties, detailed experimental protocols for one- and two-photon uncaging, and data presentation guidelines.

Photochemical and Photophysical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and calibrating uncaging experiments.

| Property | Value | Notes |

| One-Photon Absorption Maximum (λmax) | ~450 nm | Excitable with blue-green light. A 473 nm laser is commonly used. |

| Molar Extinction Coefficient (ε) | > 4,000 M⁻¹cm⁻¹ at 473 nm (for RuBi-Glutamate) | High absorption in the visible spectrum allows for efficient uncaging. |

| Quantum Yield (Φ) | ~0.09 (for RuBiGABA-2) | Represents a high efficiency of GABA release upon photon absorption. |

| Two-Photon Action Cross-Section (δaΦ) | Poor | Not ideal for two-photon applications; requires high concentrations that can be toxic.[3][4] |

| Recommended Concentration (1P Uncaging) | 5-30 µM | Effective for one-photon uncaging with minimal side effects.[5] |

| Recommended Concentration (2P Uncaging) | >300 µM (for RuBi-Glutamate) | High concentrations are needed, which can lead to antagonism of GABAergic transmission and potential toxicity. |

| Toxicity | Can be toxic at concentrations > 20 µM. | It is crucial to use the lowest effective concentration. |

| Antagonistic Effects | Can act as a GABA receptor antagonist at millimolar concentrations. |

Signaling Pathway of this compound Uncaging

Upon photolysis, this compound releases GABA, which then binds to postsynaptic GABA receptors (primarily GABA-A and GABA-B receptors) on the neuron. The activation of these receptors leads to an influx of chloride ions (GABA-A) or an efflux of potassium ions (GABA-B), resulting in hyperpolarization of the postsynaptic membrane and subsequent inhibition of neuronal firing.

GABAergic signaling pathway initiated by this compound uncaging.

Experimental Protocols

Brain Slice Preparation

A standard protocol for preparing acute brain slices is required. The specific parameters may vary depending on the animal model and brain region of interest.

Materials:

-

Animal model (e.g., mouse, rat)

-

Anesthetic

-

Perfusion pump and tubing

-

Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid, aCSF)

-

Vibratome

-

Recovery chamber with carbogenated (95% O₂, 5% CO₂) aCSF at 32-34°C

-

Holding chamber with carbogenated aCSF at room temperature

Protocol:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform transcardial perfusion with ice-cold, carbogenated cutting solution until the brain is cleared of blood.

-

Rapidly dissect the brain and immerse it in ice-cold cutting solution.

-

Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-350 µm).

-

Transfer the slices to a recovery chamber with carbogenated aCSF at 32-34°C for at least 30 minutes.

-

Move the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

One-Photon Uncaging of this compound

This is the most common application for this compound due to its high one-photon efficiency.

Materials:

-

Prepared brain slices

-

Recording setup with patch-clamp amplifier, micromanipulators, and data acquisition system

-

Microscope with appropriate optics (e.g., 40x or 60x water-immersion objective)

-

Light source for uncaging (e.g., 473 nm solid-state laser) coupled to the microscope light path

-

This compound stock solution (e.g., 10 mM in water or DMSO, stored at -20°C)

-

aCSF for recording

Protocol:

-

Prepare the recording aCSF containing the desired final concentration of this compound (typically 5-10 µM). Protect the solution from light.

-

Transfer a brain slice to the recording chamber and continuously perfuse with the this compound containing aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Position the uncaging laser spot to the desired location (e.g., perisomatic region, dendrite).

-

Deliver brief pulses of light (e.g., 1-10 ms) to uncage GABA. The laser power should be adjusted to elicit a physiological response (typically 5-20 mW at the objective).

-

Record the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs).

Troubleshooting:

-

No response: Increase laser power or pulse duration. Check the this compound concentration and ensure it has not degraded.

-

Large, non-physiological response: Decrease laser power or pulse duration. The uncaging spot may be too large or too close to the soma.

-

Cell health deteriorates: Reduce laser power and/or pulse duration to minimize phototoxicity. Ensure the this compound concentration is not too high.

Two-Photon Uncaging of this compound (Considerations and Limitations)

While this compound has a poor two-photon cross-section, some studies have reported its use. However, it is generally not the ideal compound for this application.

Materials:

-

Same as for one-photon uncaging, but with a two-photon laser (e.g., Ti:Sapphire laser tuned to ~800 nm for RuBi-Glutamate, though the optimal wavelength for this compound is not well-established).

Protocol:

-

Prepare recording aCSF with a higher concentration of this compound (be cautious of toxicity, starting around 20 µM and increasing if necessary, though higher concentrations are likely needed and may be problematic).

-

Establish a whole-cell patch-clamp recording.

-

Use a two-photon laser to deliver focused light pulses to a specific subcellular location.

-

Monitor for physiological responses.

Important Considerations:

-

Due to the low two-photon efficiency, high laser power and/or long pulse durations may be required, increasing the risk of phototoxicity.

-

The high concentrations of this compound needed may lead to off-target effects, such as GABA receptor antagonism.

-

Other caged GABA compounds with better two-photon properties may be more suitable for these experiments.

Experimental Workflow

The following diagram illustrates a typical workflow for a brain slice electrophysiology experiment involving this compound uncaging.

Experimental workflow for this compound uncaging in brain slices.

Conclusion

This compound is a powerful tool for the optical control of inhibition in brain slices. Its visible light sensitivity makes it a versatile and accessible option for many electrophysiology labs. By carefully considering its photochemical properties and following detailed experimental protocols, researchers can effectively use this compound to dissect the function of inhibitory circuits and advance our understanding of brain function. For two-photon applications, the limitations of this compound should be carefully weighed, and alternative caged compounds may be more appropriate.

References

- 1. [PDF] Photorelease of GABA with Visible Light Using an Inorganic Caging Group | Semantic Scholar [semanticscholar.org]

- 2. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 5. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]

Application Notes and Protocols for Two-Photon Uncaging of RuBi-GABA

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the application of two-photon (2P) uncaging of RuBi-GABA, a ruthenium-based caged compound that allows for the precise spatiotemporal release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) using focused laser light. This technique is a powerful tool for dissecting the function of inhibitory circuits in the brain with high precision.

Introduction

This compound (Ruthenium-bipyridine-triphenylphosphine-GABA) is a caged GABA compound that can be photolyzed with visible light, offering advantages over UV-sensitive compounds by reducing phototoxicity and increasing tissue penetration.[1] While highly efficient for one-photon (1P) excitation, this compound can also be used for 2P uncaging, enabling neurotransmitter release in a highly localized volume (femtoliter range), ideal for targeting individual dendritic spines or subcellular compartments.[2][3] Two-photon excitation relies on the near-simultaneous absorption of two lower-energy photons to excite the caged compound, a non-linear process that inherently confines the uncaging to the focal point of a high-powered laser.[3] This methodology is invaluable for functional mapping of GABA receptors, studying synaptic integration, and optically silencing neuronal activity with high precision.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the two-photon uncaging of RuBi compounds. It is important to note that much of the detailed 2P uncaging data comes from studies on the analogous compound, RuBi-Glutamate, and serves as a strong starting point for optimizing this compound experiments.

| Parameter | Value | Compound | Application | Source |

| Excitation Wavelength (2P) | ~800 nm (optimal) | RuBi-Glutamate | Neuronal activation | |

| Laser Power at Sample (2P) | 150–400 mW | RuBi-Glutamate | Action potential generation | |

| Uncaging Pulse Duration (2P) | ~70 ms | RuBi-Glutamate | Action potential generation | |

| Working Concentration | 300 µM | RuBi-Glutamate | 2P uncaging in brain slices | |

| Working Concentration (1P) | 5-20 µM | This compound | GABA receptor mapping, neuronal silencing | |

| Solubility | Soluble in physiological buffer | This compound | Stock solution preparation | |

| Storage of Stock Solution | -20°C for months, -80°C for up to 6 months | This compound | Long-term storage |

Signaling Pathway

Upon two-photon excitation, this compound undergoes photolysis, releasing free GABA into the extracellular space. This uncaged GABA binds to and activates postsynaptic GABA receptors, primarily GABA-A receptors. The activation of these ionotropic receptors leads to an influx of chloride ions (Cl-), resulting in hyperpolarization of the postsynaptic membrane and subsequent inhibition of neuronal firing.

Figure 1: Signaling pathway of GABAergic inhibition via two-photon uncaging of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Physiological buffer (e.g., HEPES-buffered saline or artificial cerebrospinal fluid (aCSF))

-

Vortex mixer

-

Microcentrifuge

-

Aluminum foil

-

Cryogenic vials

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a stock solution of this compound at a concentration of 10-20 mM in the desired physiological buffer.

-

To aid dissolution, vortex the solution thoroughly. Gentle sonication can also be used if necessary.

-

Centrifuge the stock solution to pellet any undissolved particles.

-

Protect the solution from light by wrapping the vial in aluminum foil. This compound is light-sensitive.

-

Aliquot the stock solution into smaller volumes in cryogenic vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Brain Slices (Example for Neuroscience Application)

Materials:

-

Rodent brain (e.g., mouse or rat)

-

Vibratome

-

Ice-cold cutting solution (e.g., sucrose-based aCSF)

-

Standard aCSF for recovery and recording

-

Carbogen gas (95% O₂, 5% CO₂)

Protocol:

-

Anesthetize and decapitate the animal according to approved institutional protocols.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

-

Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300-350 µm thick).

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After recovery, maintain the slices at room temperature in carbogenated aCSF until use.

Two-Photon Uncaging Experiment

Materials:

-

Two-photon laser scanning microscope equipped with a Ti:Sapphire laser.

-

Water-immersion objective with high numerical aperture (e.g., 60x, 1.1 NA).

-

Patch-clamp electrophysiology setup.

-

Perfusion system.

-

Brain slice recording chamber.

-

Working solution of this compound (e.g., 300 µM in aCSF).

Experimental Workflow:

Figure 2: Experimental workflow for two-photon uncaging of this compound in brain slices.

Protocol:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.

-

Obtain a whole-cell patch-clamp recording from a neuron of interest. A fluorescent dye (e.g., Alexa Fluor 594) can be included in the internal solution to visualize the neuron's morphology.

-

Switch the perfusion to aCSF containing the working concentration of this compound (e.g., 300 µM). Allow sufficient time for the compound to equilibrate in the tissue.

-

Using the two-photon microscope's imaging mode, locate the target subcellular region for uncaging (e.g., a specific dendritic branch or spine).

-

Switch the laser to uncaging mode. Tune the Ti:Sapphire laser to the appropriate wavelength (~800 nm, to be optimized).

-

Position the laser spot at the desired location and deliver a brief pulse of laser light. The optimal power and duration will need to be determined empirically but can be guided by the values in the table above (e.g., 150-400 mW, ~70 ms).

-

Simultaneously record the physiological response of the neuron using the patch-clamp amplifier. For GABA uncaging, this will typically be an inhibitory postsynaptic current (IPSC) in voltage-clamp or a hyperpolarization in current-clamp.

-

Move the laser spot to different locations to map the spatial distribution of GABA receptors or to different distances to assess the spatial resolution of uncaging.

Important Considerations and Best Practices

-

Pharmacological Blockade: RuBi compounds have been shown to have some antagonistic effects on GABAergic transmission at higher concentrations. It is crucial to use the lowest effective concentration of this compound and to perform control experiments to quantify any potential off-target effects.

-

Calibration: The actual laser power at the sample can vary significantly. It is advisable to calibrate the laser power at the focal plane.

-

Phototoxicity: Although 2P excitation is less phototoxic than 1P, high laser powers and long exposure times can still cause cellular damage. It is important to use the minimum laser power and pulse duration necessary to elicit a physiological response.

-

Light Sensitivity: Protect all solutions containing this compound from ambient light to prevent premature uncaging.

-

Control Experiments: Perform control experiments without laser stimulation to ensure that the bath application of this compound itself does not alter baseline neuronal properties. Additionally, confirm that the uncaging response is blocked by the appropriate GABA receptor antagonist (e.g., gabazine for GABA-A receptors).

By following these protocols and considerations, researchers can effectively utilize two-photon uncaging of this compound to investigate the intricate roles of inhibitory signaling in the nervous system with unparalleled precision.

References

In Vivo Application of RuBi-GABA for Circuit Mapping: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of RuBi-GABA, a visible light-sensitive caged gamma-aminobutyric acid (GABA) compound, for neural circuit mapping. This compound offers significant advantages over traditional ultraviolet (UV) light-sensitive compounds, including greater tissue penetration and reduced phototoxicity, making it a powerful tool for transiently and focally silencing neuronal activity to probe circuit function.[1][2][3]

Introduction to this compound

This compound is a ruthenium-based caged compound that, upon illumination with visible light (typically blue light), rapidly releases GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] This targeted release of GABA allows for the precise spatiotemporal silencing of neuronal activity. The use of visible light for uncaging is a key advantage for in vivo applications as it scatters less in biological tissue compared to UV light, enabling deeper and more targeted stimulation.

Key Advantages:

-

Visible Light Activation: Can be uncaged using blue light (e.g., 473 nm), which allows for greater tissue penetration and is less phototoxic than UV light.

-

High Quantum Efficiency: Releases GABA with high efficiency, allowing for the use of lower concentrations.

-

Rapid Photorelease: Enables temporally precise control over neuronal inhibition.

-

Spatiotemporal Precision: When combined with appropriate light delivery systems, it allows for the silencing of specific neuronal populations to map their role in a circuit.

Data Presentation: Quantitative Parameters for In Vivo this compound Application

The following tables summarize key quantitative data from published studies. These parameters can serve as a starting point for experimental design, but optimal conditions should be empirically determined for each specific application.

Table 1: this compound Concentration and Delivery

| Parameter | Species | Brain Region | Concentration | Delivery Method | Reference |

| Concentration for Seizure Termination | Rat | Neocortex | 0.1 mM - 0.2 mM | Local application onto brain surface | |

| Concentration for LFP Modulation | Mouse | Cerebral Cortex | 250 µM (RuBiGABA-PMe3) | Infusion | |

| In Vitro Concentration (for reference) | Mouse | Visual Cortex Slices | 5 µM | Bath application |

Table 2: Photostimulation Parameters for this compound Uncaging

| Parameter | Species | Brain Region | Wavelength (nm) | Power/Intensity | Duration | Reference |

| Light Intensity for Seizure Termination | Rat | Neocortex | Blue Light | 10, 15, and 20 mW | 30 s | |

| Laser Pulse for LFP Modulation | Mouse | Cerebral Cortex | Blue Light | Not specified | 1 s | |

| In Vitro Laser Parameters | Mouse | Visual Cortex Slices | 473 | 5 - 30 mW | 0.5 - 5 ms |

Experimental Protocols

Materials and Reagents

-

This compound (Tocris Bioscience, MedChemExpress, R&D Systems)

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools for craniotomy

-

Optical fiber or implantable LED

-

Laser source (e.g., 473 nm DPSS laser) or LED driver

-

Electrophysiology recording system (for LFP or single-unit recordings)

-

Micromanipulator

Animal Preparation and Surgical Procedure

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent and mount it in a stereotaxic frame.

-

Craniotomy: Perform a craniotomy over the brain region of interest to expose the dura.

-

Durotomy: Carefully remove the dura to allow for the application of this compound and insertion of an optical fiber and/or recording electrode.

-

Optical Fiber/LED Implantation: Securely implant an optical fiber or LED above the target region. For chronic experiments, the implant should be fixed to the skull with dental cement.

-

Recording Electrode Placement: If performing electrophysiological recordings, insert the recording electrode into the target brain region.

This compound Preparation and Delivery

-

Preparation: Dissolve this compound in aCSF to the desired concentration (e.g., 0.1-0.2 mM). Protect the solution from light to prevent premature uncaging.

-

Delivery:

-

Acute Experiments: A reservoir can be built around the craniotomy and filled with the this compound solution.

-

Chronic Experiments: For targeted delivery, a cannula can be implanted alongside the optical fiber for microinjection of the this compound solution.

-

Photostimulation for GABA Uncaging

-

Light Source: Connect the implanted optical fiber to a laser or LED light source.

-

Stimulation Parameters:

-

Wavelength: Use a wavelength appropriate for this compound uncaging (e.g., 473 nm).

-

Power: The light power should be carefully calibrated. A starting point for in vivo applications is in the range of 10-20 mW at the fiber tip.

-

Duration: The duration of the light pulse will determine the duration of GABA release. For transient silencing, short pulses (e.g., 1 second) can be used.

-

-

Control Experiments: Perform control experiments with light delivery in the absence of this compound to ensure that the observed effects are not due to light-induced artifacts.

Data Acquisition and Analysis

-

Electrophysiology: Record neural activity (spikes or LFPs) before, during, and after photostimulation.

-

Behavioral Analysis: In behaving animals, monitor and quantify changes in behavior that are time-locked to the photostimulation.

-

Analysis: Analyze the changes in neural firing rates, LFP power in different frequency bands, or behavioral performance to map the function of the silenced neuronal population within the circuit.

Visualizations

Signaling Pathway of this compound Action

References

- 1. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Photorelease of GABA with visible light using an inorganic caging group [frontiersin.org]

Step-by-Step Guide for Preparing and Using RuBi-GABA Solutions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and application of RuBi-GABA solutions in a research setting. This compound is a caged gamma-aminobutyric acid (GABA) compound that allows for the precise spatiotemporal release of GABA upon illumination with visible light, making it a valuable tool for studying inhibitory neurotransmission.

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating its effective use in experimental design.

| Chemical and Physical Properties | Value | Reference |

| Molecular Weight | 922.8 g/mol | [1] |

| Molecular Formula | C₄₂H₃₉F₆N₅O₂P₂Ru | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO to 25 mM | |

| Soluble in sterile water to 10 mM | ||

| Storage Conditions | Store at -20°C, protected from light |

| Photochemical Properties | Value | Reference |

| Excitation Wavelength | Visible light (e.g., 465 nm, 473 nm) | |

| Molar Extinction Coefficient (ε) | ~5300 M⁻¹cm⁻¹ at 447 nm (for RuBiGABA-2) | |

| Quantum Yield (Φ) | ~0.09 (for RuBiGABA-2) | |

| Photorelease Kinetics | Fast (nanosecond range) |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol details the preparation of stock solutions of this compound, which can be further diluted to the desired working concentration.

Materials:

-

This compound solid compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, deionized water or physiological buffer (e.g., ACSF)

-

Vortex mixer

-

Microcentrifuge tubes (light-protected)

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Determine the required stock concentration and volume. Common stock concentrations are 1 mM, 5 mM, or 10 mM.

-

Calculate the mass of this compound needed. Use the formula: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ).

-

Weigh the this compound solid in a light-protected microcentrifuge tube. Due to its light sensitivity, perform this step in a darkened room or under dim red light.

-

Add the appropriate solvent. For a DMSO stock, add the calculated volume of anhydrous DMSO. For an aqueous stock, add the calculated volume of sterile water or buffer.

-

Dissolve the compound. Vortex the tube until the solid is completely dissolved. Brief sonication can be used if necessary.

-

Aliquot and store. Aliquot the stock solution into smaller, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C. Stock solutions in DMSO are generally stable for several months when stored properly.

Protocol 2: Preparation of Working Solutions for Electrophysiology

This protocol describes the dilution of the stock solution to a working concentration for use in electrophysiological experiments, such as patch-clamp recordings.

Materials:

-

This compound stock solution (from Protocol 1)

-

Artificial cerebrospinal fluid (ACSF) or other appropriate physiological buffer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Determine the final working concentration. For bath application, a typical concentration is 5-10 µM. For local application via a puffer pipette, a higher concentration may be required.

-

Calculate the volume of stock solution needed. Use the formula: V₁ = (C₂ x V₂) / C₁, where V₁ is the volume of the stock solution, C₁ is the concentration of the stock solution, V₂ is the final volume of the working solution, and C₂ is the final concentration of the working solution.

-

Prepare the working solution. In a suitable container, add the calculated volume of the stock solution to the final volume of ACSF. Mix thoroughly by gentle inversion or pipetting.

-

Protect from light. Keep the working solution protected from light until it is used in the experiment.

Protocol 3: Uncaging this compound in Brain Slices

This protocol outlines the general procedure for photostimulation to uncage GABA in acute brain slices during electrophysiological recording.

Materials:

-

Acute brain slices

-

Electrophysiology setup with a microscope and recording chamber

-

Light source for uncaging (e.g., 473 nm laser or LED) coupled to the microscope

-

This compound working solution (from Protocol 2)

-

Data acquisition system

Procedure:

-

Prepare the brain slices according to standard laboratory protocols.

-

Transfer a slice to the recording chamber and perfuse with ACSF.

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Switch the perfusion to ACSF containing the this compound working solution. Allow sufficient time for the compound to equilibrate in the tissue.

-

Position the light spot from the uncaging light source to the desired location on the neuron (e.g., soma, dendrite).

-

Deliver a brief light pulse to uncage GABA. The duration and intensity of the light pulse will need to be optimized for the specific experimental conditions and desired response.

-

Record the resulting postsynaptic current or potential. The uncaged GABA will activate GABA receptors, leading to an inhibitory postsynaptic current (IPSC) or potential (IPSP).

-